molecular formula C8H11N3O4 B2518883 ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate CAS No. 135387-64-3

ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Cat. No. B2518883
CAS RN: 135387-64-3
M. Wt: 213.193
InChI Key: OTJKAIGPVJZCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like celecoxib (a non-steroidal anti-inflammatory drug) and rimonabant (an anti-obesity drug) .


Synthesis Analysis

Pyrazole compounds can be synthesized through a variety of methods. One common method is the reaction of hydrazines with 1,3-diketones . The exact synthesis process can vary depending on the specific pyrazole compound being synthesized .


Molecular Structure Analysis

Pyrazole is a five-membered ring with two nitrogen atoms. It is a planar molecule and is aromatic, contributing to its stability . The exact structure of “ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate” would have additional functional groups attached to this basic pyrazole structure.


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, nucleophilic substitutions, and more . The exact reactions “ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate” can undergo would depend on its specific structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary widely depending on its specific structure. Generally, pyrazole itself is a white solid that is highly soluble in water .

Mechanism of Action

The mechanism of action of a pyrazole compound would depend on its specific structure and the biological system it interacts with. For example, some pyrazole compounds inhibit the enzyme cyclooxygenase-2, thereby reducing inflammation .

Safety and Hazards

The safety and hazards associated with a pyrazole compound would depend on its specific structure. Some pyrazole compounds may be irritants .

Future Directions

Pyrazole compounds are a focus of ongoing research due to their wide range of biological activities. They are used in the development of new drugs, especially in the fields of anti-inflammatory, antitumor, antidiabetic, and antimicrobial drugs .

properties

IUPAC Name

ethyl 2-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-7(12)4-6-8(11(13)14)5(2)9-10-6/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJKAIGPVJZCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3-methyl-4-nitro-1H-pyrazol-5-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.